molecular formula C18H21ClN2O4S B512752 1-(3-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine CAS No. 438229-08-4

1-(3-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine

Cat. No.: B512752
CAS No.: 438229-08-4
M. Wt: 396.9g/mol
InChI Key: LWDACKUDEQYRGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a 2,5-dimethoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine is not fully understood, but it is believed to interact with various molecular targets:

    Molecular Targets: Potential targets include enzymes and receptors that are sensitive to the structural features of the compound.

    Pathways Involved: The compound may modulate signaling pathways involved in cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)piperazine: Lacks the sulfonyl and methoxy groups, making it less complex.

    4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine: Lacks the 3-chlorophenyl group, altering its chemical properties.

Uniqueness: 1-(3-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine is unique due to the combination of its substituents, which confer distinct chemical and biological properties not found in simpler analogs.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-(2,5-dimethoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-24-16-6-7-17(25-2)18(13-16)26(22,23)21-10-8-20(9-11-21)15-5-3-4-14(19)12-15/h3-7,12-13H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDACKUDEQYRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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